![molecular formula C22H18F2N2O3S B6568970 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide CAS No. 946370-21-4](/img/structure/B6568970.png)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide (NBTQFBS) is a novel compound with potential applications in a variety of scientific areas. It is a derivative of benzoylquinoline, a class of compounds known for its strong antioxidant and anti-inflammatory properties. NBTQFBS has been used in a variety of research studies and has been found to have a wide range of medicinal and therapeutic applications.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide has been used in a variety of scientific research studies. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, and has been used in studies related to neurodegenerative diseases, cancer, and diabetes. It has also been used in studies related to drug delivery, as it can be used to transport drugs to specific target sites in the body.
Mechanism of Action
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide has been found to act through several different mechanisms. It has been found to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of enzymes involved in the production of reactive oxygen species. It has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of the expression of antioxidant enzymes.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, to protect against neurodegenerative diseases, and to reduce the growth of cancer cells. It has also been found to reduce blood glucose levels in diabetic animals, and to improve cognitive function in animals.
Advantages and Limitations for Lab Experiments
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be used in a variety of research studies. It is also relatively inexpensive and has a low toxicity profile. However, it is important to note that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide is not approved for human use, and thus must be used with caution in laboratory experiments.
Future Directions
For research include exploring its potential use in drug delivery, as well as its potential therapeutic applications in the treatment of neurodegenerative diseases, cancer, and diabetes. Additionally, further research into the mechanisms of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide could help to identify new ways to utilize its properties in the laboratory. Finally, further research into the safety and efficacy of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide could help to identify potential therapeutic uses in humans.
Synthesis Methods
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide can be synthesized in several different ways. One method involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 2,5-difluorobenzene-1-sulfonyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at a temperature of 80 °C and a pressure of 1 atm. The product is then purified by column chromatography and recrystallization.
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-17-9-11-19(24)21(13-17)30(28,29)25-18-10-8-15-7-4-12-26(20(15)14-18)22(27)16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14,25H,4,7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNMQWPYASUVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-difluorobenzene-1-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.